13-cis-Fenretinide-d4 chemical structure and properties
13-cis-Fenretinide-d4 chemical structure and properties
Advanced Isotopic Standards in Retinoid Bioanalysis[1][2]
Executive Summary
13-cis-Fenretinide-d4 (13-cis-N-(4-hydroxyphenyl-2,3,5,6-d4)retinamide) is a stable isotope-labeled analog of the synthetic retinoid Fenretinide (4-HPR).[1][2] It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of retinoids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
This guide delineates the physicochemical properties, structural nuances, and rigorous experimental protocols required to utilize this compound effectively.[3] Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during the quantification of Fenretinide and its geometric isomers in complex biological matrices (plasma, tissue, retinal pigment epithelium).[3]
Chemical Identity & Structural Analysis[2][3][4][5]
The efficacy of 13-cis-Fenretinide-d4 as an internal standard stems from its structural homology to the target analyte, differing only by the isotopic mass of the phenyl ring and the geometric configuration of the polyene chain.
Physicochemical Profile[2][4][5][6][7][8][9]
| Property | Specification |
| Compound Name | 13-cis-Fenretinide-d4 |
| Synonyms | 13-cis-N-(4-hydroxyphenyl)retinamide-d4; 13-cis-4-HPR-d4 |
| Molecular Formula | |
| Molecular Weight | 395.58 g/mol (approx.)[1][2][6] |
| Unlabeled Parent MW | 391.56 g/mol |
| Isotopic Labeling | Deuterium ( |
| Isomer Configuration | 13-cis (Z-isomer at C13=C14 double bond) |
| Solubility | DMSO (>25 mg/mL), Ethanol, Methanol; Practically insoluble in water |
| Appearance | Yellow to orange crystalline solid |
| Stability | Light-sensitive (photo-isomerization); Oxidation-sensitive |
Structural Visualization
The following diagram illustrates the logical connectivity and the specific site of deuteration and isomerization. The "cis" configuration at carbon 13 introduces a "kink" in the hydrophobic tail, altering its chromatographic retention time compared to the all-trans isomer.[3]
Caption: Structural logic of 13-cis-Fenretinide-d4, highlighting the critical 13-cis geometric kink and the stable isotope labeling on the phenolic moiety.
Analytical Application: LC-MS/MS Methodology
The quantification of Fenretinide requires the separation of the 13-cis isomer from the all-trans parent drug. These isomers have distinct biological activities and pharmacokinetics.[2][3] The d4 internal standard corrects for extraction losses, but it must be chromatographically resolved or used specifically to track the 13-cis isomer if co-elution with the unlabeled 13-cis analyte is desired.[2]
3.1. Experimental Protocol: Sample Preparation
Objective: Maximize recovery while minimizing light-induced isomerization.
-
Sample Aliquot: Transfer 100 µL of plasma/tissue homogenate to an amber microcentrifuge tube (light protection is mandatory).
-
Internal Standard Spiking: Add 10 µL of 13-cis-Fenretinide-d4 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 seconds.[1][2][3]
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Causality: Acidified ACN precipitates proteins and stabilizes the retinoids, preventing degradation.[3]
-
-
Extraction: Vortex vigorously for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to an amber autosampler vial.
3.2. Chromatographic Separation (LC Conditions)
Separation of the cis and trans isomers is the critical quality attribute of this method.[3]
-
Column: C18 Reversed-Phase (e.g., Thermo Accucore C18 or Phenomenex Gemini C18), 2.1 x 100 mm, 2.6 µm particle size.[1][2][3]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol typically provides better selectivity for retinoid isomers than Acetonitrile).[1][2][3]
-
Gradient:
-
Column Temp: 30°C.
3.3. Mass Spectrometry (MRM Parameters)
Detection utilizes Positive Electrospray Ionization (ESI+).[1][3] The fragmentation pattern typically involves the cleavage of the amide bond, yielding the retinoyl cation.[3]
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Fenretinide (4-HPR) | 392.3 | 283.2 | ~20 | Loss of aminophenol |
| 13-cis-Fenretinide-d4 | 396.3 | 283.2 | ~20 | Loss of d4 -aminophenol |
Note on Specificity: Since the deuterium label is located on the hydroxyphenyl ring (neutral loss), the detected fragment (retinoyl cation,
3.4. Analytical Workflow Diagram
Caption: LC-MS/MS workflow for Fenretinide analysis using 13-cis-Fenretinide-d4 as the Internal Standard.
Handling, Stability, and Troubleshooting
4.1. The "Amber Rule"
Retinoids are notoriously photo-labile.[1][2][3] Exposure to white light causes rapid isomerization (scrambling 13-cis to all-trans and 9-cis).[1][2]
-
Protocol: Perform all extractions under yellow (sodium vapor) light or LED amber light (cutoff >500 nm). Use amber glassware exclusively.
4.2. Storage[1][2][3][10][11]
-
Powder: -20°C, desiccated, under Argon/Nitrogen.
-
Stock Solution: -80°C in Methanol/Ethanol. Stable for ~6 months.
-
Working Solution: Prepare fresh weekly.
4.3. Troubleshooting Isomer Separation
If the 13-cis and all-trans peaks merge:
-
Switch Solvent: Change organic modifier from Acetonitrile to Methanol (protic solvents often improve retinoid isomer selectivity).[1][2][3]
-
Lower Temperature: Reduce column temperature to 20°C or 25°C to increase stationary phase interaction.
-
Check pH: Ensure the aqueous phase is acidic (pH ~3.[1][3]0) to suppress ionization of residual silanols, though Fenretinide is an amide and less sensitive to pH than retinoic acid.[3]
References
-
Formelli, F., et al. (1989).[1][2][3] "Plasma retinol level reduction by the synthetic retinoid fenretinide: a long term follow up study of breast cancer patients." European Journal of Cancer and Clinical Oncology. Link
-
Swanson, B. N., et al. (1980).[1][2][3] "Chromatographic analysis of the synthetic retinoid 4-hydroxyphenylretinamide and its metabolites." Journal of Chromatography B. Link
-
Thermo Fisher Scientific. (2017).[1][2][3] "LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research." Application Note. Link
-
Cooper, D. A., et al. (1994).[1][2][3] "Identification of 13-cis-retinoic acid and its metabolites in human plasma." Journal of Chromatography B. Link
-
Axios Research. "Fenretinide-d4 Product Data Sheet." Catalog # AR-F01323. Link
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- 3. documents.thermofisher.com [documents.thermofisher.com]
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- 6. Fenretinide-d4 - CAS - 65646-68-6 (non-labelled) | Axios Research [axios-research.com]
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- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subacute toxicity of all-trans- and 13-cis-isomers of N-ethyl retinamide, N-2-hydroxyethyl retinamide, and N-4-hydroxyphenyl retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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